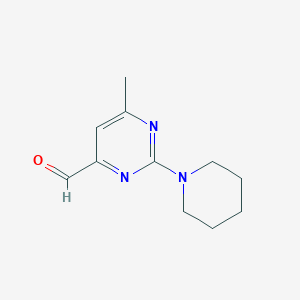

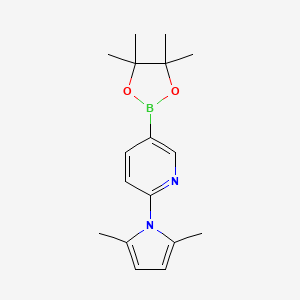

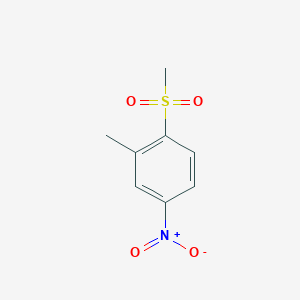

6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde

Overview

Description

Pyrimidine derivatives, such as the one you mentioned, are a class of compounds that have been studied for their diverse pharmacological properties . They are heterocyclic compounds, meaning they contain atoms of at least two different elements in their rings .

Molecular Structure Analysis

Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . The specific structure of “6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde” would include these elements, along with additional functional groups.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde” would depend on its specific structure. Pyrimidines are generally weaker bases than pyridine and are soluble in water .Scientific Research Applications

Application in Antimicrobial Activity

- In vitro testing: The derivatives are tested against bacterial and fungal strains using methods like the cup plate method with Mueller–Hinton agar medium. Results: Some derivatives exhibited promising activity against microbial strains, showing activity comparable with standard drugs .

Application in Anticancer Research

- Cell line testing: The effect against cancer cells is assessed through in vitro assays. Results: Certain compounds showed significant anticancer activity against specific cancer cell lines .

- Pharmacological testing: Assessment of biological activity and therapeutic potential. Results: Piperidine derivatives have shown a wide range of biological activities and are key in the production of various drugs .

- Viral inhibition assays: Testing the efficacy of these compounds against various viruses. Results: Some pyrimidine derivatives have demonstrated the ability to inhibit viral activity effectively .

- Animal testing: Evaluation of analgesic effects in animal models. Results: Certain derivatives have shown promising results as analgesics, with potential for development into pain management drugs .

- Bioassays: Testing the anti-inflammatory properties in biological assays. Results: Pyrimidine derivatives have been associated with anti-inflammatory activity, suggesting their use in treating inflammatory conditions .

- Evaluation of their efficacy in treating psychiatric disorders. Results: Some derivatives have shown potential as antipsychotic agents, offering new avenues for treatment .

- Testing in animal models and clinical trials. Results: Certain derivatives have been effective in lowering blood pressure, indicating their potential as antihypertensive drugs .

- In vitro and in vivo testing for neuroprotective properties. Results: Some compounds have demonstrated promising results in improving cognitive functions and could be potential treatments for Alzheimer’s disease .

- Assessment of anticoagulant activity through blood assays. Results: Piperidine derivatives have shown efficacy as anticoagulants, which could be beneficial in preventing thrombotic disorders .

- Testing for free radical scavenging activity. Results: Some derivatives have shown significant antioxidant activities, suggesting their role in combating oxidative stress .

- Evaluation using in vitro and in vivo models of inflammation and pain. Results: Certain derivatives have been effective in reducing inflammation and pain, indicating their potential as dual-action therapeutic agents .

- Evaluation of their protective effects against neurotoxicity in cell cultures and animal models. Results: Some derivatives have shown promising neuroprotective activities, suggesting their potential in treating conditions like Parkinson’s and Alzheimer’s disease .

- Testing their efficacy in inducing and maintaining sleep in animal models. Results: Certain compounds have demonstrated effective sedative and hypnotic activities, indicating their potential use in managing sleep disorders .

- Assessment of their efficacy in regulating blood glucose levels in diabetic models. Results: Some derivatives have shown significant antidiabetic activities, offering new possibilities for diabetes management .

- Evaluation of their effects in reducing asthma symptoms in animal models. Results: Certain derivatives have been effective in alleviating asthma symptoms, suggesting their role in asthma therapy .

Safety And Hazards

Future Directions

properties

IUPAC Name |

6-methyl-2-piperidin-1-ylpyrimidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-9-7-10(8-15)13-11(12-9)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOUBIRNWGSAHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCCC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1428766.png)

![Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinate dihydrochloride](/img/structure/B1428776.png)

![Cyclohexanecarboxylic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester](/img/structure/B1428785.png)

![5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1428787.png)